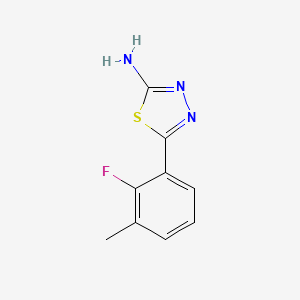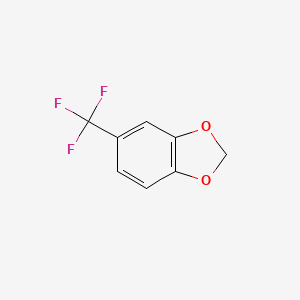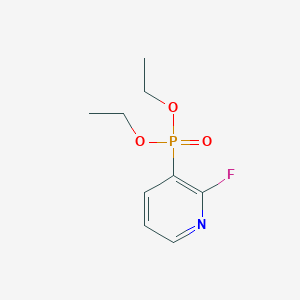
Diethyl (2-Fluoro-3-pyridyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (2-Fluoro-3-pyridyl)phosphonate is an organophosphorus compound that features a phosphonate group attached to a pyridine ring substituted with a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl (2-Fluoro-3-pyridyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with a fluorinated pyridine derivative under controlled conditions. For instance, the reaction of sodium diethylphosphite with N-methoxypyridinium methosulfate in an inert solvent at low temperatures can yield diethyl (2-pyridyl)phosphonate
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (2-Fluoro-3-pyridyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or the phosphonate group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted pyridine derivatives. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
Diethyl (2-Fluoro-3-pyridyl)phosphonate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound is studied for its potential as a bioisostere in drug design, where it can mimic the behavior of natural biological molecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as an inhibitor of specific enzymes and as a precursor for the synthesis of biologically active compounds.
Industry: The compound is used in the development of new materials with unique properties, such as flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of diethyl (2-Fluoro-3-pyridyl)phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The presence of the fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
Comparación Con Compuestos Similares
Diethyl (2-Fluoro-3-pyridyl)phosphonate can be compared with other similar compounds, such as:
Diethyl (2-pyridyl)phosphonate: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
Diethyl (3-pyridyl)phosphonate: The position of the phosphonate group on the pyridine ring affects its reactivity and applications.
Diethyl (4-pyridyl)phosphonate: Similar to the 3-pyridyl derivative but with different steric and electronic effects.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical properties and enhances its potential for various applications.
Propiedades
Fórmula molecular |
C9H13FNO3P |
|---|---|
Peso molecular |
233.18 g/mol |
Nombre IUPAC |
3-diethoxyphosphoryl-2-fluoropyridine |
InChI |
InChI=1S/C9H13FNO3P/c1-3-13-15(12,14-4-2)8-6-5-7-11-9(8)10/h5-7H,3-4H2,1-2H3 |
Clave InChI |
SAYFOXWZMRQNNJ-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C1=C(N=CC=C1)F)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(tert-Butyl)-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13685096.png)
![Methyl 2-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B13685098.png)

![2-[(4R,6S)-6-ethynyl-2,2-dimethyl-1,3-dioxan-4-yl]acetic Acid](/img/structure/B13685106.png)
![N1-Cbz-N2-Boc-N1-[2-(Boc-amino)ethyl]-1,2-ethanediamine](/img/structure/B13685116.png)
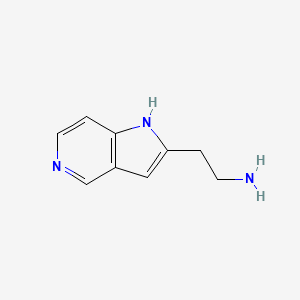
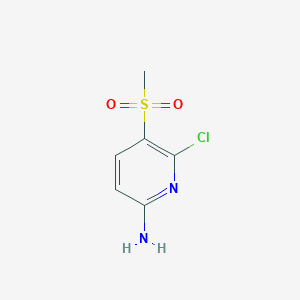

![5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B13685133.png)
![2,3,6-Trichloropyrido[2,3-b]pyrazine](/img/structure/B13685139.png)
![8-Methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13685144.png)
![5-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13685145.png)
